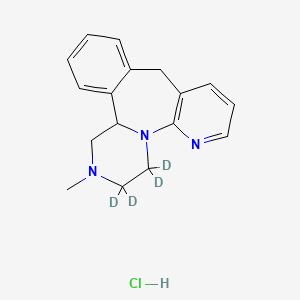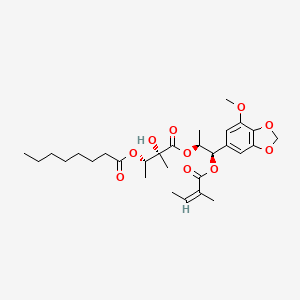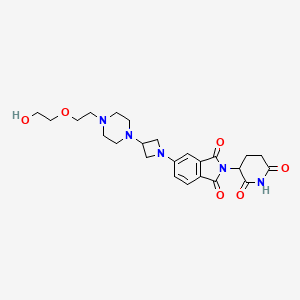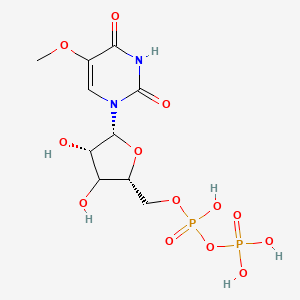
Mirtazapine-d4 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mirtazapine-d4 (hydrochloride) is a deuterated form of Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA). This compound is labeled with deuterium, which is a stable isotope of hydrogen. The deuterium labeling is used to study the pharmacokinetics and metabolic pathways of Mirtazapine in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Mirtazapine-d4 (hydrochloride) involves the incorporation of deuterium into the Mirtazapine molecule. One common method is the solvent evaporation technique, where Mirtazapine is dissolved in a deuterated solvent and then evaporated to yield the deuterated product . Another method involves the reduction of a ketone intermediate with a deuterium-containing reducing agent .
Industrial Production Methods
Industrial production of Mirtazapine-d4 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
化学反应分析
Types of Reactions
Mirtazapine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols .
科学研究应用
Mirtazapine-d4 (hydrochloride) is widely used in scientific research for various applications:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Mirtazapine.
Biology: Used in studies to investigate the biological effects of Mirtazapine on cellular and molecular levels.
Medicine: Used in clinical research to study the efficacy and safety of Mirtazapine in treating various medical conditions, including depression and anxiety disorders.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Mirtazapine-d4 (hydrochloride) exerts its effects by antagonizing central presynaptic alpha-2 adrenergic receptors, which results in an increase in the release of norepinephrine and serotonin. It also antagonizes serotonin 5-HT2 and 5-HT3 receptors, enhancing the serotonergic activity. Additionally, it has antihistamine properties by antagonizing histamine H1 receptors .
相似化合物的比较
Similar Compounds
Venlafaxine: Another antidepressant that acts on both norepinephrine and serotonin but through reuptake inhibition rather than receptor antagonism.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) that increases serotonin levels by inhibiting its reuptake.
Paroxetine: Another SSRI with similar mechanisms to Fluoxetine
Uniqueness
Mirtazapine-d4 (hydrochloride) is unique due to its dual action on both norepinephrine and serotonin through receptor antagonism rather than reuptake inhibition. This dual mechanism provides a different pharmacological profile compared to other antidepressants, potentially offering benefits in terms of efficacy and side-effect profile .
属性
分子式 |
C17H20ClN3 |
|---|---|
分子量 |
305.8 g/mol |
IUPAC 名称 |
3,3,4,4-tetradeuterio-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;/h2-8,16H,9-12H2,1H3;1H/i9D2,10D2; |
InChI 键 |
SISMRXGXKXMBKT-PQDNHERISA-N |
手性 SMILES |
[2H]C1(C(N2C(CN1C)C3=CC=CC=C3CC4=C2N=CC=C4)([2H])[2H])[2H].Cl |
规范 SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone](/img/structure/B12375863.png)



![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12375868.png)



![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)



![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
